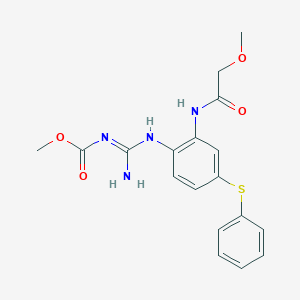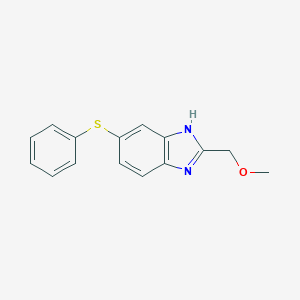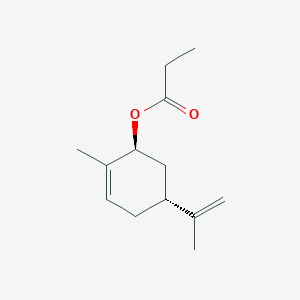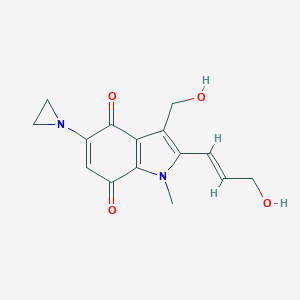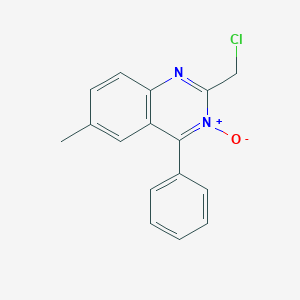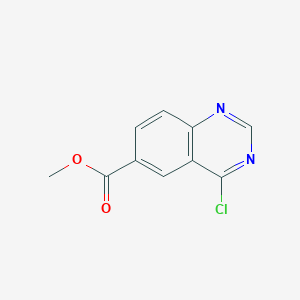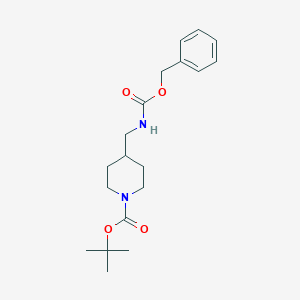
1-N-Boc-4-(N-cbz-aminomethyl)piperidine
Overview
Description
“1-N-Boc-4-(N-cbz-aminomethyl)piperidine” is used in the preparation of biologically active compounds and orally active platelet-activating factor antagonists . It is used as an inhibitor for aspartic acid protease and Kinesin spindle protein . It is an active reactant involved in the enantioselective synthesis of N-alkyl terminal aziridines .
Synthesis Analysis
N-Boc- and N-Cbz-protected amines can be directly converted into amides by a novel rhodium-catalyzed coupling with arylboroxines . Both protected anilines and aliphatic amines are efficiently transformed into a wide variety of secondary benzamides, including sterically hindered and electron-deficient amides .Molecular Structure Analysis
The molecular structure of “1-N-Boc-4-(N-cbz-aminomethyl)piperidine” involves a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products .Chemical Reactions Analysis
“1-N-Boc-4-(N-cbz-aminomethyl)piperidine” is used in various chemical reactions. It is an active reactant involved in the enantioselective synthesis of N-alkyl terminal aziridines .Safety And Hazards
Future Directions
The future directions for “1-N-Boc-4-(N-cbz-aminomethyl)piperidine” could involve its use in the synthesis of a variety of different protein agonists or antagonists, including Kinesin spindle protein inhibitors with potential anticancer activity . It also shows promise in the development of orphan G-protein coupled receptor GPR119 agonist with antidiabetic potential .
properties
IUPAC Name |
tert-butyl 4-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-9-15(10-12-21)13-20-17(22)24-14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJZQQDQPDWNNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472937 | |
| Record name | 1-N-BOC-4-(N-CBZ-AMINOMETHYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Boc-4-(N-cbz-aminomethyl)piperidine | |
CAS RN |
155456-33-0 | |
| Record name | 1-N-BOC-4-(N-CBZ-AMINOMETHYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

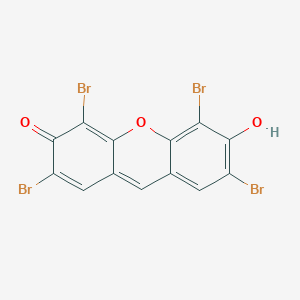
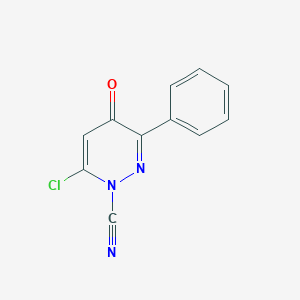
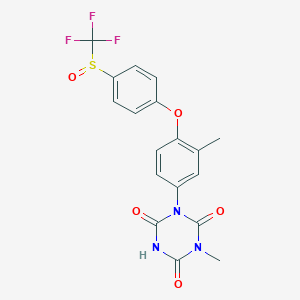
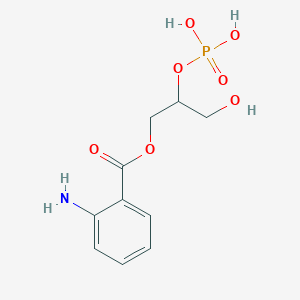

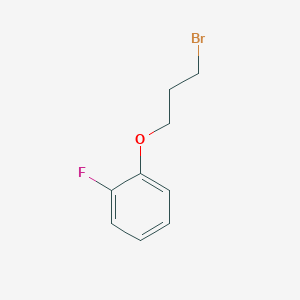
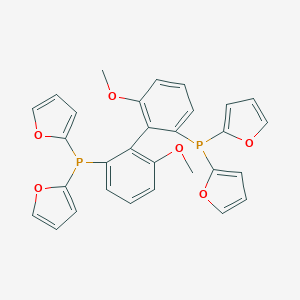
![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)
